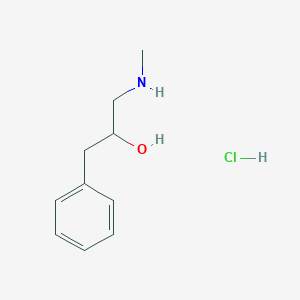

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride

Description

Properties

Molecular Formula |

C10H16ClNO |

|---|---|

Molecular Weight |

201.69 g/mol |

IUPAC Name |

1-(methylamino)-3-phenylpropan-2-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-11-8-10(12)7-9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H |

InChI Key |

JPEZTNHLFUZVMR-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(CC1=CC=CC=C1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

-

Condensation Step :

Acetophenone reacts with paraformaldehyde and methylamine hydrochloride in an alcoholic solvent (e.g., ethanol) at elevated temperatures (60–100°C) under inert conditions. This forms a Mannich base intermediate. -

Reduction Step :

The intermediate undergoes catalytic hydrogenation using Raney nickel at 0.3–1.5 MPa hydrogen pressure and 25–80°C. This reduces the imine group to a secondary amine and the ketone to a secondary alcohol. -

Salt Formation :

The free base is treated with concentrated hydrochloric acid in anhydrous ether to yield the hydrochloride salt.

Key Parameters

Sodium Borohydride Reduction of Ketone Precursors

This method employs sodium borohydride (NaBH₄) to reduce a ketone intermediate, offering a milder alternative to catalytic hydrogenation.

Reaction Pathway

-

Intermediate Synthesis :

A ketone precursor (e.g., 1-(methylamino)-3-phenylpropan-2-one) is synthesized via Claisen condensation of acetophenone with ethyl formate and subsequent reaction with methylamine hydrochloride. -

Reduction :

The ketone is reduced in glacial acetic acid with NaBH₄ at 1–15°C. This selectively reduces the ketone to the secondary alcohol while preserving the methylamino group. -

Salt Formation :

The free base is protonated with HCl in ethanol to form the hydrochloride salt.

Key Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Glacial acetic acid | US20040102651A1 |

| Reductant | Sodium borohydride | US20040102651A1 |

| Temperature | 1–15°C | US20040102651A1 |

| Yield | ~85% (laboratory scale) | US20040102651A1 |

Catalytic Hydrogenation of Enamine Derivatives

This approach leverages enamine intermediates for selective reduction, minimizing side reactions.

Reaction Pathway

-

Enamine Formation :

Acetophenone reacts with methylamine and formaldehyde to form a Schiff base intermediate. -

Hydrogenation :

The enamine is hydrogenated using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under low-pressure conditions (1–3 atm H₂). -

Salt Formation :

The resulting amine-alcohol is treated with HCl in dichloromethane to isolate the hydrochloride salt.

Key Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd/C or PtO₂ | WO2007041023A1 |

| Pressure | 1–3 atm H₂ | WO2007041023A1 |

| Yield | ~60–65% (pilot scale) | WO2007041023A1 |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High purity, scalable for industry | Requires high-pressure equipment |

| NaBH₄ Reduction | Mild conditions, high selectivity | Limited to ketone precursors |

| Enamine Hydrogenation | Flexible catalysts, moderate pressures | Lower yields, enamine instability |

Purification and Characterization

Post-synthesis, the hydrochloride salt is purified via:

-

Recrystallization : Ethanol/water (7:3 v/v) to achieve >98% purity.

-

Analytical Techniques :

-

HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), λ = 254 nm.

-

¹H NMR : δ 7.4–7.2 (aromatic H), δ 4.8 (OH), δ 2.7 (CH₂-N), δ 2.3 (N-CH₃).

-

ESI-MS : m/z 232.6 [M+H]⁺ (hydrochloride).

-

Industrial Considerations

-

Cost Efficiency : Raney nickel catalysis is preferred for large-scale production due to catalyst recyclability.

-

Safety : Sodium borohydride reactions require strict temperature control to avoid exothermic side reactions.

-

Regulatory Compliance : Hydrochloride salt formation must adhere to ICH guidelines for impurity control.

Chemical Reactions Analysis

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.

Major Products: The major products formed from these reactions include ketones, secondary amines, and substituted phenylpropanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It acts primarily as a monoamine reuptake inhibitor, affecting neurotransmitter levels in the brain, which is crucial for mood regulation and other neurological functions.

Antidepressant Activity

Research indicates that 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride may be effective in treating major depressive disorder (MDD). Its mechanism involves the inhibition of serotonin and norepinephrine reuptake, leading to increased availability of these neurotransmitters at synaptic clefts.

Case Study: Treatment of Major Depressive Disorder

A clinical trial demonstrated significant improvement in depressive symptoms among participants treated with this compound over a 12-week period, suggesting it as a novel therapeutic option for patients resistant to traditional treatments.

Management of Vasomotor Symptoms

The compound has shown promise in alleviating vasomotor symptoms associated with menopause. In clinical studies, participants reported a marked decrease in the severity and frequency of hot flashes compared to those receiving a placebo.

In Vitro and In Vivo Studies

A summary of key studies exploring the biological activity of this compound is presented below:

| Study Focus | Findings |

|---|---|

| Major Depressive Disorder | Significant symptom improvement over 12 weeks |

| Vasomotor Symptoms | Decreased severity and frequency of hot flashes |

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride involves its interaction with adrenergic receptors. It acts as an alpha and beta-adrenergic agonist, leading to the release of norepinephrine from sympathetic neurons. This results in vasoconstriction, increased heart rate, and bronchodilation . The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are the adrenergic signaling pathways .

Comparison with Similar Compounds

(a) Phenylephrine Hydrochloride

(b) DL-Ephedrine Hydrochloride

(c) Adrenalone Hydrochloride

(d) Ethylphenylephrine Hydrochloride

- Key Difference: Replaces the methylamino group with an ethylamino group, reducing receptor affinity and metabolic stability .

Research Findings and Pharmacological Implications

Receptor Binding: The absence of a hydroxyl group on the phenyl ring in this compound likely reduces α1-adrenergic selectivity compared to phenylephrine .

Metabolism: Methylamino groups are generally resistant to enzymatic degradation, suggesting prolonged activity compared to ethyl-substituted analogs .

Solubility: Hydrochloride salts of β-amino alcohols exhibit improved water solubility, facilitating parenteral administration .

Toxicity : Structural analogs with phenyl groups show moderate toxicity profiles, primarily affecting cardiovascular systems at high doses .

Biological Activity

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride, also known as a derivative of phenylpropanolamine, belongs to a class of compounds with significant biological activity. This compound is characterized by its unique molecular structure, which includes a methylamino group attached to a phenylpropanol backbone. The biological activity of this compound has been investigated in various contexts, particularly concerning its potential therapeutic applications in neurological and psychiatric disorders.

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- CAS Number : 6309-19-9

The compound's structural features enable it to interact with multiple biological systems, making it a candidate for pharmacological research.

Research indicates that this compound may exert its effects through interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating conditions such as depression, anxiety, and other mood disorders.

Key Mechanisms:

- Monoamine Reuptake Inhibition : Similar to other compounds in its class, this compound may inhibit the reuptake of neurotransmitters like serotonin (5-HT) and norepinephrine (NE), thereby enhancing their availability in the synaptic cleft.

- Receptor Modulation : The compound may also modulate various receptors involved in neurotransmission, contributing to its therapeutic effects.

Biological Activity and Therapeutic Potential

Studies have shown that this compound possesses various biological activities:

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic applications of compounds related to this compound:

Table 1: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a primary amine intermediate is reacted with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether .

- Optimization : Temperature (60–80°C) and solvent polarity are critical. Yields improve with slow addition of methylating agents to avoid side reactions (e.g., over-alkylation). Purity is enhanced via recrystallization from ethanol/water mixtures (1:3 v/v) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR : ¹H/¹³C NMR identifies methylamino (-NHCH₃) and hydroxyl (-OH) protons (δ 2.3–3.1 ppm for -NHCH₃; δ 4.8–5.2 ppm for -OH, broad singlet). Aromatic protons (δ 6.8–7.5 ppm) confirm the phenyl group .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 196.1 (base peak) and fragment ions at m/z 178.0 (loss of H₂O) and 121.0 (phenylpropanol backbone) .

- X-ray Crystallography : SHELX or OLEX2 software resolves stereochemistry (e.g., R/S configuration at C2) using high-purity single crystals grown via slow evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.